

# Measuring Mitochondrial Calcium Influx Using Rhodamine-AM: Application Notes and Protocols

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## Compound of Interest

Compound Name: RT-AM

Cat. No.: B2474492

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## Introduction

Mitochondrial calcium ( $\text{Ca}^{2+}$ ) homeostasis is a critical regulator of cellular physiology and pathology. Mitochondria act as key buffers of cytosolic  $\text{Ca}^{2+}$ , taking up and releasing the ion to shape intracellular  $\text{Ca}^{2+}$  signals. This process is fundamental for modulating cellular metabolism, ATP production, and the activation of cell death pathways.[1][2] An overload of mitochondrial  $\text{Ca}^{2+}$  can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction and apoptosis.[1] Consequently, the accurate measurement of mitochondrial  $\text{Ca}^{2+}$  influx is crucial for understanding disease mechanisms and for the development of novel therapeutics.

Rhodamine-AM, particularly its derivative Rhod-2 AM, is a widely used fluorescent indicator for measuring mitochondrial  $\text{Ca}^{2+}$  levels.[1][3] As a cell-permeable acetoxymethyl (AM) ester, Rhod-2 AM can cross the plasma membrane.[2][4] Once inside the cell, cytosolic esterases cleave the AM group, trapping the now membrane-impermeable Rhod-2 molecule.[4] Due to its net positive charge, Rhod-2 preferentially accumulates in the mitochondria, driven by the organelle's negative membrane potential.[3][5][6] Upon binding to  $\text{Ca}^{2+}$ , Rhod-2 exhibits a significant increase in fluorescence intensity, allowing for the dynamic monitoring of mitochondrial  $\text{Ca}^{2+}$  concentration.[4][7]

These application notes provide a detailed protocol for using Rhod-2 AM to measure mitochondrial  $\text{Ca}^{2+}$  influx in cultured cells.

## Data Presentation

Table 1: Properties of Rhod-2 AM

Property	Value	Reference
CAS Number	145037-81-6	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	$\text{C}_{52}\text{H}_{59}\text{N}_4\text{O}_{19} \cdot \text{Br}$	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	1124.0 g/mol	<a href="#">[4]</a> <a href="#">[8]</a>
Excitation Wavelength ( $\text{Ca}^{2+}$ -bound)	~552-553 nm	<a href="#">[2]</a> <a href="#">[4]</a>
Emission Wavelength ( $\text{Ca}^{2+}$ -bound)	~576-577 nm	<a href="#">[4]</a> <a href="#">[9]</a>
Dissociation Constant ( $K_d$ ) for $\text{Ca}^{2+}$	~570 nM (in vitro)	<a href="#">[1]</a>

Table 2: Recommended Reagent Concentrations and Incubation Parameters

Parameter	Recommended Range	Notes
Rhod-2 AM Stock Solution	1-5 mM in anhydrous DMSO	Store at -20°C, protected from light and moisture.[4][9]
Rhod-2 AM Working Concentration	2-20 $\mu$ M	Optimal concentration should be determined empirically for each cell type.[4]
Pluronic® F-127	0.02-0.04% (w/v)	Aids in the solubilization of Rhod-2 AM.[1][4]
Loading Incubation Time	30 minutes - 2 hours	Longer incubation times and 37°C can promote mitochondrial sequestration.[9][10]
Loading Incubation Temperature	Room Temperature or 37°C	Incubation at 37°C enhances mitochondrial localization.[9]
De-esterification Time	20-30 minutes	Allows for complete cleavage of the AM ester group by intracellular esterases.[1]

## Experimental Protocols

This protocol is a general guideline for loading adherent cells with Rhod-2 AM and measuring mitochondrial Ca<sup>2+</sup> influx using fluorescence microscopy. Optimization for specific cell types and experimental conditions is recommended.

## Materials

- Rhod-2 AM (Bromide)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (20% solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

- HEPES
- Calcium Chloride ( $\text{CaCl}_2$ )
- Experimental compounds (e.g., agonists, antagonists, ionophores)
- Adherent cells cultured on glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

## Reagent Preparation

- Rhod-2 AM Stock Solution (1 mM):
  - Warm the vial of Rhod-2 AM and a tube of anhydrous DMSO to room temperature before opening to prevent moisture condensation.
  - Dissolve the appropriate amount of Rhod-2 AM in anhydrous DMSO to achieve a 1 mM stock solution. For example, dissolve 1.124 mg of Rhod-2 AM in 1 mL of DMSO.
  - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at  $-20^\circ\text{C}$ , protected from light.
- Imaging Buffer (e.g., HBSS with HEPES):
  - Prepare HBSS containing 20 mM HEPES and adjust the pH to 7.4.
  - For experiments involving the addition of extracellular  $\text{Ca}^{2+}$ , ensure the buffer contains a physiological concentration of  $\text{CaCl}_2$  (e.g., 1-2 mM).
- Rhod-2 AM Working Solution (5  $\mu\text{M}$ ):
  - On the day of the experiment, warm an aliquot of the Rhod-2 AM stock solution to room temperature.
  - For 1 mL of working solution, add 5  $\mu\text{L}$  of 1 mM Rhod-2 AM stock solution to 1 mL of imaging buffer.

- To aid in dye solubilization, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%. For example, add 1-2 µL of a 20% Pluronic® F-127 stock solution.
- Vortex the solution thoroughly before use.

## Cell Loading and Imaging Procedure

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging. Allow the cells to adhere and grow overnight.
- Dye Loading:
  - Remove the culture medium from the cells and wash once with imaging buffer.
  - Add the freshly prepared Rhod-2 AM working solution to the cells, ensuring the entire surface is covered.
  - Incubate the cells for 30-60 minutes at 37°C and 5% CO<sub>2</sub>.<sup>[4]</sup> The optimal incubation time may vary depending on the cell type.
- Washing and De-esterification:
  - Remove the Rhod-2 AM working solution and wash the cells twice with fresh, pre-warmed imaging buffer to remove any excess dye.
  - Add fresh imaging buffer to the cells and incubate for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.<sup>[1]</sup>
- Imaging Mitochondrial Calcium Influx:
  - Mount the coverslip or dish onto the stage of a fluorescence microscope.
  - Excite the Rhod-2-loaded cells at ~550 nm and capture the emission at ~575 nm.
  - Establish a baseline fluorescence reading by acquiring images for a few minutes before adding any stimuli.

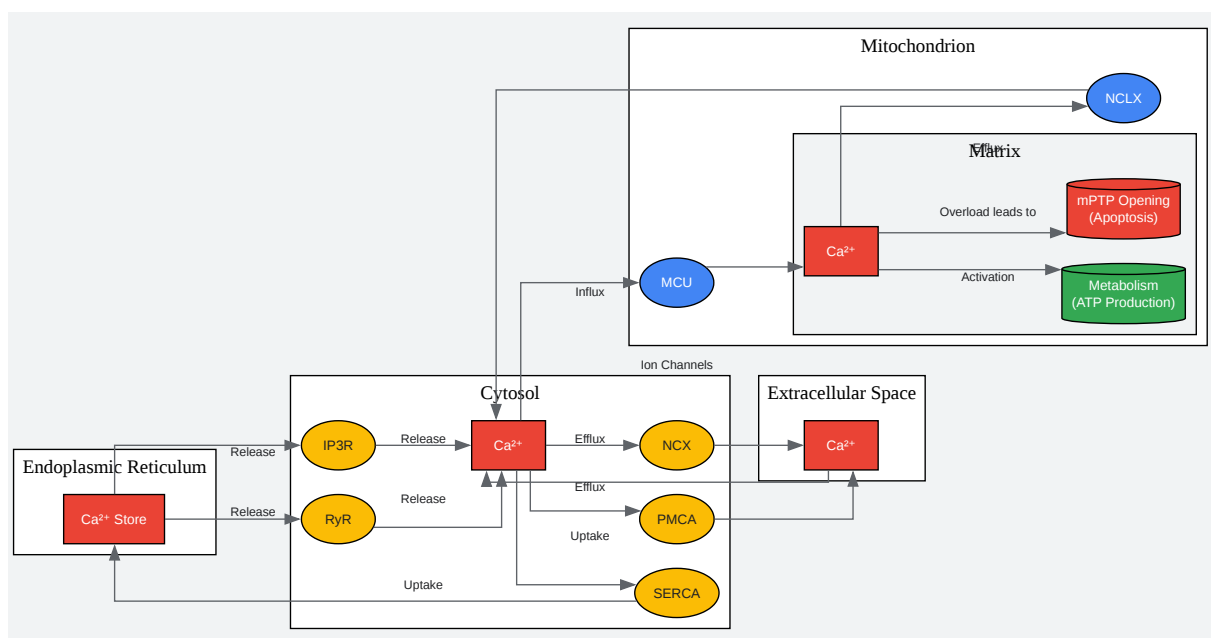
- To induce mitochondrial  $\text{Ca}^{2+}$  influx, add your experimental compound (e.g., an agonist that triggers intracellular  $\text{Ca}^{2+}$  release) and record the changes in Rhod-2 fluorescence over time.
- As a positive control, an ionophore like ionomycin can be used to induce a maximal increase in intracellular and mitochondrial  $\text{Ca}^{2+}$ .
- Data Analysis:
  - Define regions of interest (ROIs) over individual mitochondria or mitochondrial-rich areas of the cells.
  - Measure the mean fluorescence intensity within the ROIs for each time point.
  - Normalize the fluorescence data to the baseline fluorescence ( $F/F_0$ ) to represent the relative change in mitochondrial  $\text{Ca}^{2+}$  concentration.

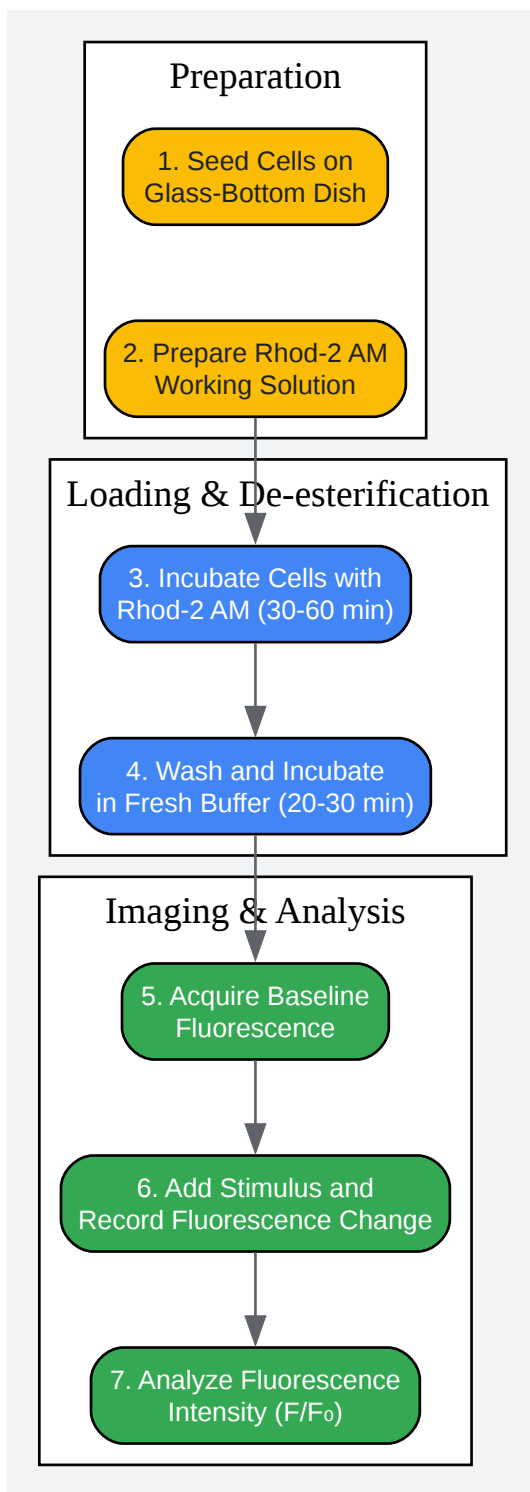
## Verification of Mitochondrial Localization

To confirm that the Rhod-2 signal is predominantly from the mitochondria, the following steps can be taken:

- Co-localization with a Mitochondrial Marker: Co-load the cells with Rhod-2 AM and a mitochondria-specific dye such as MitoTracker Green.[\[11\]](#) Assess the degree of overlap between the red (Rhod-2) and green (MitoTracker) signals.
- Cell Permeabilization: After loading with Rhod-2 AM, permeabilize the plasma membrane with a mild detergent like saponin. This will wash out any cytosolic dye, leaving only the organelle-sequestered Rhod-2.[\[11\]](#)

## Visualizations





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